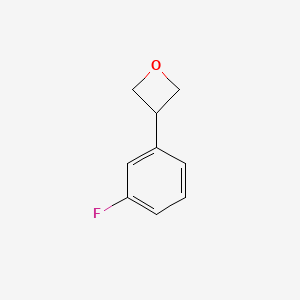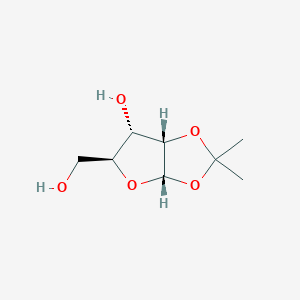
1,2-O-(1-Methylethylidene)-a-L-ribofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-O-(1-Methylethylidene)-α-L-ribofuranose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 1 and 2 positions of the ribofuranose ring. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,2-O-(1-Methylethylidene)-α-L-ribofuranose can be synthesized through the reaction of ribose with acetone in the presence of an acid catalyst. The reaction typically involves the following steps:
- Dissolve ribose in acetone.
- Add an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
- Stir the mixture at room temperature or slightly elevated temperatures.
- After the reaction is complete, neutralize the acid and isolate the product by evaporation and recrystallization.
Industrial Production Methods
Industrial production of 1,2-O-(1-Methylethylidene)-α-L-ribofuranose follows similar principles but on a larger scale. The process involves:
- Using large reactors to mix ribose and acetone.
- Employing continuous stirring and temperature control to ensure consistent reaction conditions.
- Utilizing industrial-scale separation techniques, such as distillation and crystallization, to purify the final product.
化学反应分析
Types of Reactions
1,2-O-(1-Methylethylidene)-α-L-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with new functional groups replacing the isopropylidene group.
科学研究应用
1,2-O-(1-Methylethylidene)-α-L-ribofuranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of nucleoside analogs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 1,2-O-(1-Methylethylidene)-α-L-ribofuranose involves its ability to act as a protecting group for hydroxyl groups in carbohydrate chemistry. The isopropylidene group stabilizes the molecule, preventing unwanted reactions at the protected positions. This allows for selective reactions at other positions on the ribofuranose ring. The compound’s reactivity is influenced by the electronic and steric effects of the isopropylidene group.
相似化合物的比较
1,2-O-(1-Methylethylidene)-α-L-ribofuranose is similar to other isopropylidene-protected sugars, such as:
- 1,2-O-(1-Methylethylidene)-α-D-glucofuranose
- 1,2-O-(1-Methylethylidene)-α-D-mannofuranose
- 1,2-O-(1-Methylethylidene)-α-D-galactofuranose
Uniqueness
The uniqueness of 1,2-O-(1-Methylethylidene)-α-L-ribofuranose lies in its specific configuration and reactivity. Compared to other isopropylidene-protected sugars, it offers distinct advantages in certain synthetic applications due to its stability and ease of deprotection.
属性
分子式 |
C8H14O5 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC 名称 |
(3aS,5S,6S,6aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7-/m0/s1 |
InChI 键 |
JAUQZVBVVJJRKM-AXMZGBSTSA-N |
手性 SMILES |
CC1(O[C@H]2[C@H]([C@@H](O[C@H]2O1)CO)O)C |
规范 SMILES |
CC1(OC2C(C(OC2O1)CO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129464.png)
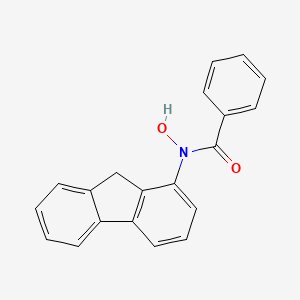

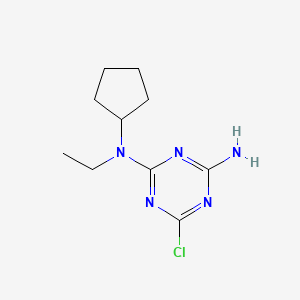
![4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13129492.png)
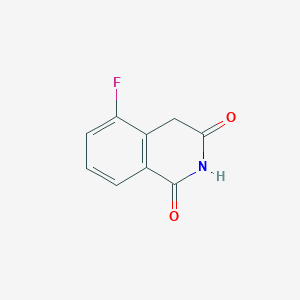


![7-chloro-N'-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboximidamide](/img/structure/B13129509.png)

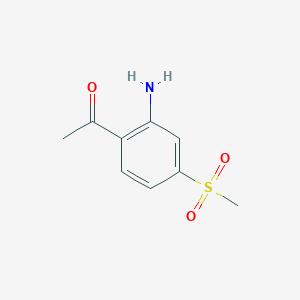
![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)
![Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester](/img/structure/B13129525.png)
